molecular formula C18H25NO5 B14744667 Benzyl 3-((tert-butoxycarbonyl)methyl)-4-hydroxypyrrolidine-1-carboxylate

Benzyl 3-((tert-butoxycarbonyl)methyl)-4-hydroxypyrrolidine-1-carboxylate

Cat. No.: B14744667
M. Wt: 335.4 g/mol
InChI Key: HWYMPCCVUATUMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-((tert-butoxycarbonyl)methyl)-4-hydroxypyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a benzyl group, a tert-butoxycarbonyl group, and a hydroxyl group. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules due to its functional groups that can undergo various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 3-((tert-butoxycarbonyl)methyl)-4-hydroxypyrrolidine-1-carboxylate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of hydroxyl compounds.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Benzyl 3-((tert-butoxycarbonyl)methyl)-4-hydroxypyrrolidine-1-carboxylate has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications due to its ability to interact with biological molecules.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. The tert-butoxycarbonyl group acts as a protecting group for amines, allowing selective reactions to occur at other functional groups. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 3-((tert-butoxycarbonyl)methyl)-4-hydroxypyrrolidine-1-carboxylate is unique due to its combination of functional groups, which allows it to undergo a variety of chemical reactions and makes it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C18H25NO5

Molecular Weight

335.4 g/mol

IUPAC Name

benzyl 3-hydroxy-4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C18H25NO5/c1-18(2,3)24-16(21)9-14-10-19(11-15(14)20)17(22)23-12-13-7-5-4-6-8-13/h4-8,14-15,20H,9-12H2,1-3H3

InChI Key

HWYMPCCVUATUMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1CN(CC1O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.